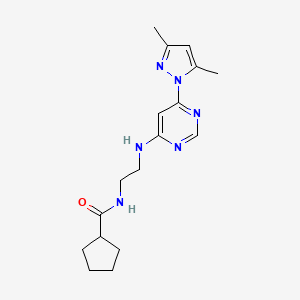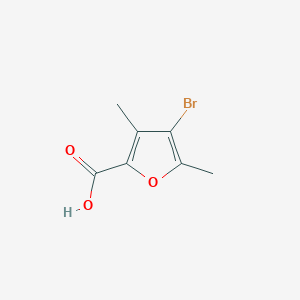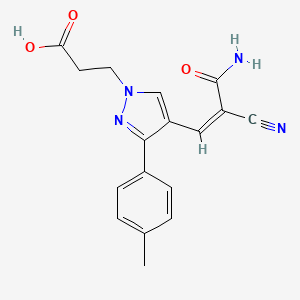![molecular formula C16H16ClNO2 B2559884 (4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone CAS No. 478043-76-4](/img/structure/B2559884.png)
(4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone, also known as 4-chloro-N-[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]benzamide, is an organic compound belonging to the class of benzamides. It is a white crystalline solid with a molecular weight of 325.9 g/mol. It is soluble in water and ethanol, and has a melting point range of 159-162 °C. 4-chloro-N-[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]benzamide has a variety of applications in scientific research, including as a potential therapeutic agent for treating inflammation, cancer, and other diseases.
Applications De Recherche Scientifique
Environmental Impact and Degradation
Chlorophenols in the Environment : Chlorophenols, including 4-chlorophenol, are extensively reviewed for their environmental impact. They exhibit moderate toxic effects to mammalian and aquatic life, with long-term exposure potentially leading to considerable toxicity in fish. These compounds' persistence varies with environmental conditions, and they exhibit low bioaccumulation but a notable organoleptic effect. Understanding the behavior of chlorophenol compounds can guide the environmental management of related chemicals (Krijgsheld & Gen, 1986).
DDT and Chlorophenol Isomers : Studies on the environmental fate of DDT highlight the transformation of isomers and their impact on ecosystems. The analysis of DDT isomers provides insights into the environmental processes affecting similar compounds, helping to understand how (4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone might behave or be analyzed in environmental contexts (Ricking & Schwarzbauer, 2012).
Municipal Solid Waste Incineration and Chlorophenols : Research on municipal solid waste incineration addresses the formation and degradation of chlorophenols, underscoring their role as precursors to dioxins. This context might be relevant for assessing the disposal and environmental degradation pathways of complex chlorophenyl compounds (Peng et al., 2016).
Toxicological Effects and Mechanisms
Toxic Effects in Fish : The toxicological profile of chlorophenols in aquatic organisms, particularly fish, reveals oxidative stress, immune system alterations, endocrine disruption, and potential carcinogenic effects. Such studies could inform safety and environmental risk assessments of related chemicals (Ge et al., 2017).
Degradation Technologies
Zero Valent Iron for Chlorophenol Degradation : Research on the use of zero valent iron and bimetallic systems for the degradation of chlorophenols may offer insights into potential remediation strategies for contaminants, including complex chlorophenyl compounds. Such technologies could be applicable for reducing the environmental impact of various chlorinated organics (Gunawardana et al., 2011).
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-(furan-2-yl)-1-methylpyrrolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-18-9-13(15-3-2-8-20-15)14(10-18)16(19)11-4-6-12(17)7-5-11/h2-8,13-14H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMPJCWBSXAFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B2559803.png)

![9-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-[2-[[4-(2,2-Dimethylpropyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2559807.png)
![[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone](/img/structure/B2559809.png)
![(1S,5S)-1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2559810.png)




![4-[2-(Phenylsulfonyl)ethyl]thiomorpholine](/img/structure/B2559820.png)
![ethyl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2559822.png)
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2559824.png)